molecular formula C20H24ClNO4 B8072605 Magnoflorine (chloride);alpha-Magnoflorine (chloride);Thalictrine (chloride)

Magnoflorine (chloride);alpha-Magnoflorine (chloride);Thalictrine (chloride)

Cat. No.: B8072605
M. Wt: 377.9 g/mol
InChI Key: STVJLBTYWBXDBP-UHFFFAOYSA-N
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Description

Magnoflorine (chloride), also known as alpha-Magnoflorine (chloride) and Thalictrine (chloride), is a quaternary aporphine alkaloid. It is found in various plant species such as Magnolia, Aristolochia, and Berberis. This compound is known for its diverse pharmacological properties, including anti-fungal, anti-oxidative, and anti-diabetic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnoflorine (chloride) can be synthesized from natural sources such as Magnolia or Aristolochia. The synthetic route involves the extraction of the alkaloid from the plant material, followed by purification processes. The reaction conditions typically involve the use of solvents like methanol or ethanol and may require ultrasonic assistance to enhance solubility .

Industrial Production Methods

Industrial production of Magnoflorine (chloride) involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and then extracting the alkaloid using solvents. The extracted compound is then purified using chromatographic techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Magnoflorine (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of Magnoflorine (chloride), as well as various substituted compounds depending on the reagents used .

Scientific Research Applications

Magnoflorine (chloride) has a wide range of scientific research applications:

Mechanism of Action

Magnoflorine (chloride) exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Corytuberine methochloride
  • Escholine chloride
  • Palmatine chloride
  • Berberine chloride

Uniqueness

Magnoflorine (chloride) is unique due to its broad spectrum of pharmacological activities and its presence in a wide variety of plant species. Unlike some similar compounds, it has demonstrated significant anti-fungal and anti-diabetic properties, making it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4.ClH/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVJLBTYWBXDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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